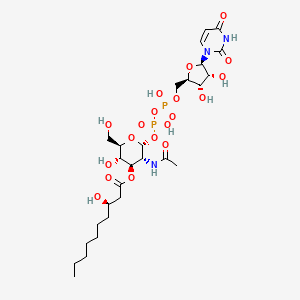
6-Chloro-2-hydroxynicotinic acid
Overview
Description
6-Chloro-2-hydroxynicotinic acid is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the sixth position and a hydroxyl group at the second position on the pyridine ring
Mechanism of Action
Target of Action
The primary target of 6-Chloro-2-hydroxynicotinic acid is nicotinic acid dehydrogenase , an enzyme that converts nicotinic acid into 6-hydroxynicotinic acid . This enzyme plays a significant role in the degradation of nicotinic acid, a process that is crucial for various metabolic functions .
Mode of Action
This compound interacts with its target, nicotinic acid dehydrogenase, by serving as a substrate for the enzyme. The enzyme catalyzes the conversion of nicotinic acid into 6-hydroxynicotinic acid . This interaction results in changes in the metabolic pathways involving nicotinic acid and its derivatives .
Biochemical Pathways
The biochemical pathway affected by this compound is the degradation of nicotinic acid. In this pathway, nicotinic acid is converted into 6-hydroxynicotinic acid by the action of nicotinic acid dehydrogenase . This conversion is a crucial step in the metabolism of nicotinic acid and has downstream effects on various redox reactions in the body .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption, indicating good bioavailability .
Result of Action
The action of this compound results in the production of 6-hydroxynicotinic acid, a valuable pharmaceutical intermediate . This compound plays a significant role in the synthesis of nitrogen-containing heterocyclic compounds, which are crucial in chemical pesticides . Additionally, 6-hydroxynicotinic acid has lipid-lowering capabilities, making it valuable in the formulation of weight loss medications .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the crystallization of the compound, leading to the formation of different solid forms . This can potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
6-Chloro-2-hydroxynicotinic acid plays a significant role in various biochemical reactions. It interacts with enzymes such as nicotinic acid dehydrogenase, which catalyzes the conversion of nicotinic acid to 6-hydroxynicotinic acid . This interaction is crucial for the compound’s role as a pharmaceutical intermediate and chemical precursor. Additionally, this compound can bind to transcriptional regulators associated with nicotinic acid metabolism, influencing the breakdown of nicotinic acid .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can act as a regulator by binding to transcriptional regulators, thereby controlling the breakdown of nicotinic acid . This regulation can impact cellular functions such as lipid metabolism, making it valuable in the formulation of weight loss medications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is involved in the decarboxylative hydroxylation process catalyzed by 6-hydroxynicotinate 3-monooxygenase, a flavin-dependent monooxygenase . This enzyme catalyzes the conversion of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine, with concomitant oxidation of NADH . The binding interactions and enzyme activity are critical for the compound’s role in nicotinic acid degradation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the enzyme activity of nicotinic acid dehydrogenase, which converts nicotinic acid to 6-hydroxynicotinic acid, can be optimized to achieve high yields within 72 hours . Long-term effects on cellular function, such as changes in lipid metabolism, have also been observed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of the compound can lead to toxic or adverse effects, while lower doses may have beneficial effects on lipid metabolism and weight loss . Threshold effects and the compound’s impact on various physiological processes need to be carefully studied to determine the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to nicotinic acid degradation. It is converted to 6-hydroxynicotinic acid by nicotinic acid dehydrogenase, which is then further metabolized by 6-hydroxynicotinate 3-monooxygenase . This pathway involves the oxidation of NADH and the production of 2,5-dihydroxypyridine . The compound’s role in these pathways highlights its importance in biochemical research and pharmaceutical applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in various cellular compartments . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for the compound’s role in regulating cellular processes and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-hydroxynicotinic acid typically involves the chlorination of 2-hydroxynicotinic acid. One common method includes the reaction of 2-hydroxynicotinic acid with thionyl chloride in the presence of a suitable solvent, such as dichloromethane, under reflux conditions. The reaction proceeds with the substitution of the hydroxyl group by a chlorine atom, followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or quinones.
Reduction: Reduced derivatives of the original compound.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Comparison with Similar Compounds
- 2-Hydroxynicotinic acid
- 4-Hydroxynicotinic acid
- 5-Chloro-6-hydroxynicotinic acid
Comparison: 6-Chloro-2-hydroxynicotinic acid is unique due to the specific positioning of the chlorine and hydroxyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the chlorine atom at the sixth position enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
6-chloro-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-4-2-1-3(6(10)11)5(9)8-4/h1-2H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXITPCEBVXBDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596851 | |
| Record name | 6-Chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38076-76-5 | |
| Record name | 6-Chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(Hydroxyamino)ethyl]aniline](/img/structure/B1357295.png)
![2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1357296.png)








![C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine](/img/structure/B1357329.png)

![1-[(2-Chlorophenyl)acetyl]piperazine](/img/structure/B1357351.png)
